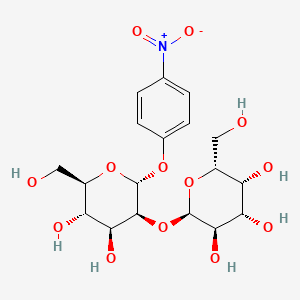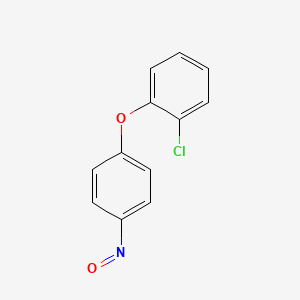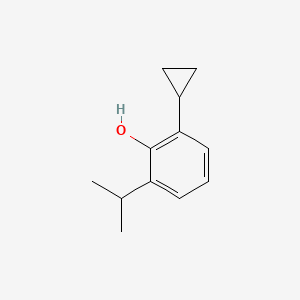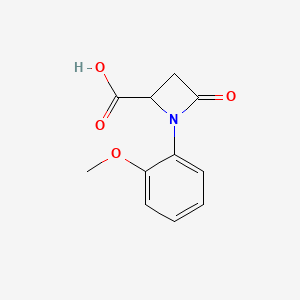
1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is an organic compound with a unique structure that includes a methoxyphenyl group, an oxoazetidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate, which then undergoes cyclization to form the oxoazetidine ring. The reaction conditions often include the use of catalysts such as Yb(OTf)3 in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-yielding reactions and efficient purification methods such as recrystallization from optimized solvents .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while reduction of the oxo group can yield hydroxyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxoazetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Used in Suzuki coupling reactions.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
2-Methoxyphenol derivatives: Known for their antioxidant properties .
Uniqueness
1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxoazetidine ring is particularly noteworthy, as it is less common in organic compounds and provides unique structural and electronic properties.
Properties
CAS No. |
79662-88-7 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-7(9)12-8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) |
InChI Key |
BNMHBPIJYKFYQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




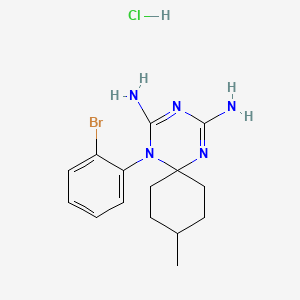
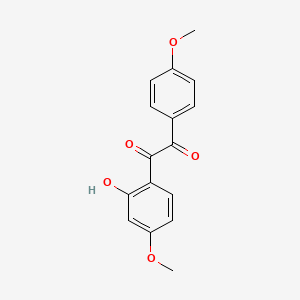

silane](/img/structure/B14449210.png)
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
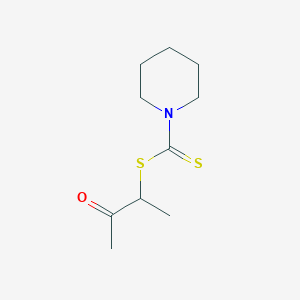
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
